Fingolimod Impurity 12
Description
Properties
CAS No. |
177260-59-2 |
|---|---|
Molecular Formula |
C18H31NO . HCl |
Molecular Weight |
277.45 36.46 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
β-amino-4-octyl- Benzenebutanol |
Origin of Product |
United States |
Mechanistic Studies of Fingolimod Impurity Formation
Process-Related Impurities: Pathways of Formation
Process-related impurities in Fingolimod (B1672674) can originate from various sources, including the starting materials, intermediates, by-products from side reactions, and products of incomplete reactions. researchgate.net Regulatory bodies require that any impurity present at a level of 0.10% or greater be identified and characterized. derpharmachemica.comderpharmachemica.com
By-product Formation from Starting Materials and Intermediates
The synthesis of Fingolimod involves several complex chemical transformations where side reactions can occur, leading to the formation of impurities. researchgate.netresearchgate.net These by-products may have structures significantly different from the intended product, arising from the inherent reactivity of the intermediates and reagents used.
The structure of Fingolimod Impurity 12, a butanol derivative, differs from the propanediol (B1597323) structure of Fingolimod, indicating it arises from an alternative reaction pathway rather than a simple modification of the final molecule. Several synthetic routes for Fingolimod have been reported, often starting from materials like octanophenone (B1677104) or n-octylbenzene. derpharmachemica.comderpharmachemica.comnih.gov
A common challenge in Fingolimod synthesis is the construction of the 2-aminopropane-1,3-diol "head group". derpharmachemica.comresearchgate.net This is often achieved through a double Henry (nitro-aldol) reaction with formaldehyde. nih.gov However, side reactions during this critical step are possible. For instance, intermediates containing a keto group are susceptible to undergoing alternative nitro-aldol condensations, which can lead to dimeric or other undesired impurities that are difficult to remove. google.com The formation of the butanol structure of Impurity 12 likely stems from a similar unexpected condensation or rearrangement side reaction involving the key intermediates intended for the synthesis of the propanediol moiety. Another potential source of side products is the SN2 displacement reaction, where under un-optimized conditions, the yield can be low due to the formation of unintended by-products. nih.gov
The reagents and catalysts used in the synthesis of Fingolimod play a crucial role in the impurity profile of the final product. Friedel-Crafts acylation is a key step in many synthetic routes, which typically employs a strong Lewis acid catalyst such as aluminum chloride (AlCl3). researchgate.netnih.gov While effective, these catalysts can promote side reactions. researchgate.net The acidic conditions created by Lewis acids can lead to unwanted reactions, such as the deprotection of certain protecting groups on intermediates, generating associated impurities. google.com
Furthermore, the choice of reducing agents is critical. The reduction of ketone intermediates is often carried out using reagents like sodium borohydride (B1222165) (NaBH4) in combination with AlCl3, while nitro groups are typically reduced via catalytic hydrogenation using Palladium on carbon (Pd/C). derpharmachemica.com If these reduction steps are not precisely controlled, they can lead to side reactions, such as the formation of hydroxylamine (B1172632) from over-reduction of a nitro group. The N-acetamido diester head group in some synthetic strategies is thought to provide steric influence that reduces the formation of ortho-acylated by-products during Friedel-Crafts acylation, highlighting the impact of intermediate structure on impurity formation. researchgate.net
Unreacted Starting Materials and Incomplete Reaction Products
Impurities can also be unreacted starting materials or intermediates that carry through the process due to incomplete reactions. researchgate.net While this compound is a distinct by-product rather than a direct unreacted intermediate of the main synthetic pathway, its formation consumes starting materials and reagents that were intended for the main Fingolimod synthesis. chemicea.com Its presence signifies a competing, incomplete, or undesired reaction pathway. The formation of regioisomeric impurities is a known issue in Fingolimod synthesis, where a structurally similar isomer is formed and carried through subsequent reaction steps, culminating in an impurity that is very difficult to separate from the final product. google.com
Degradation Impurities: Chemical Transformation Pathways
This compound is primarily classified as a process-related impurity, arising during chemical synthesis. o2hdiscovery.co However, the stability of the final Fingolimod drug substance under various conditions is also a critical aspect of quality control, as degradation can lead to the formation of other impurities. Forced degradation studies are performed under conditions specified by the International Conference on Harmonization (ICH), including hydrolysis, oxidation, photolysis, and thermal stress, to understand the degradation pathways of the drug. researchgate.netnih.govnih.gov
Hydrolytic Degradation Mechanisms under Varied pH Conditions
Forced degradation studies have shown that Fingolimod is susceptible to hydrolytic degradation, particularly under strong acidic and basic conditions at elevated temperatures. nih.govrjptonline.org In contrast, the drug is relatively stable under neutral hydrolytic conditions. nih.gov
Under acidic stress (1 M HCl at 80°C for 2 hours), approximately 37% degradation of Fingolimod was observed. nih.gov Under basic conditions (1 M NaOH at 80°C for 2 hours), the degradation was slightly higher, at about 42%. nih.gov Another study confirmed that Fingolimod undergoes extensive degradation under base hydrolysis, while remaining stable under other stress conditions like oxidation and photolysis. nih.gov
Interestingly, the choice of co-solvent during stability testing can influence the degradation products formed. One study found that when acetonitrile (B52724) was used as a co-solvent during base-catalyzed hydrolysis, it reacted with Fingolimod to produce acetylated degradation products. nih.gov This highlights the importance of evaluating the entire formulation and analytical testing system for potential interactions.
The table below summarizes findings from forced hydrolytic degradation studies on Fingolimod.
| Stress Condition | Temperature | Duration | Degradation (%) | Observations | Source |
| 1 M HCl | 80°C | 2 hours | ~37% | A broad degradation peak was observed. | nih.gov |
| 1 M NaOH | 80°C | 2 hours | ~42% | A main degradation product was observed. | nih.gov |
| Base Hydrolysis | Not Specified | Not Specified | Extensive | Formation of acetylated degradation products when acetonitrile is used as a co-solvent. | nih.gov |
| Acid Hydrolysis (0.1 N & 1.0 N HCl) | 25°C | 4 hours | Stable | The method was found to be selective with no interference. | rjptonline.org |
| Alkaline Hydrolysis (0.1 N & 1.0 N NaOH) | 25°C | 4 hours | Stable | The method was found to be selective with no interference. | rjptonline.org |
| Water Hydrolysis | 80°C | 4 hours | Stable | The drug is resistant to neutral hydrolysis. | rjptonline.org |
Oxidative Degradation Pathways
Oxidative degradation studies of fingolimod have been conducted to understand its stability under oxidative stress. When subjected to 3% hydrogen peroxide, fingolimod shows a notable level of degradation. nih.gov One study observed approximately 38% degradation of fingolimod upon treatment with 3% hydrogen peroxide at 80°C for 2 hours, resulting in the formation of a minor degradation product. nih.gov Another study performing oxidative degradation with 3% hydrogen peroxide at room temperature for 6 hours also reported the formation of degradation products. jocpr.com
The primary site of oxidation in the fingolimod molecule is the octyl side chain. The biotransformation of fingolimod in the human body involves oxidative processes catalyzed by cytochrome P450 enzymes, particularly CYP4F2. This metabolic pathway involves hydroxylation at the terminal methyl group of the octyl chain, followed by further oxidation. researchgate.net This enzymatic process highlights the susceptibility of the alkyl chain to oxidation, a pathway that can also occur under chemical oxidative stress.
Photolytic Degradation Mechanisms
Fingolimod has demonstrated sensitivity to light, particularly in solution. Studies have shown that fingolimod solutions undergo significant degradation when exposed to UV or visible light. nih.gov After five days of exposure, the concentration of fingolimod can decrease by as much as 50% under UV light and 36% under visible light. nih.gov In contrast, the bulk powder form of fingolimod is considered relatively stable under photolytic conditions. nih.gov
The significant degradation in solution suggests that the solvent may play a role in mediating the photolytic reactions. While specific photolytic degradation products are not extensively detailed in all studies, the observed instability underscores the importance of protecting fingolimod formulations from light to prevent the formation of photoly-induced impurities. nih.govjocpr.com
Thermal Degradation Pathways
Similar to its photolytic profile, fingolimod's thermal stability is dependent on its physical state. While the solid bulk drug is relatively stable when exposed to heat, jocpr.com its solution form is quite labile. nih.gov One study reported approximately 67% degradation of a fingolimod solution after five days of exposure to heat. nih.gov Another study involving the exposure of solid fingolimod to 70°C for 24 hours also investigated thermal degradation. jocpr.com The extensive degradation in solution at elevated temperatures indicates that thermal stress can promote various chemical reactions, leading to the formation of multiple degradation products.
Excipient-Induced Degradation (from a chemical interaction perspective)
The selection of excipients is critical in the formulation of fingolimod due to its reactivity. Compatibility studies have revealed that fingolimod can interact with several common excipients, leading to the formation of degradation products. google.comnih.gov This is a significant concern, especially given the low dosage of the active pharmaceutical ingredient in the final formulation, where excipients constitute the majority of the product's weight. google.com
The interaction with certain excipients can compromise the stability and uniformity of the drug product. google.com For instance, the use of mannitol (B672) as a diluent in the commercial formulation was chosen based on its favorable degradation profile compared to other excipients. google.com The formation of degradation products due to excipient incompatibility can potentially decrease the amount of active drug available, impacting its efficacy. nih.gov Therefore, stable formulations often utilize specific, compatible excipients like polysaccharides (e.g., maltodextrin, pregelatinized starch) or cellulose (B213188) derivatives to minimize degradation. google.comgoogle.com
Hypothesized Formation Mechanisms for this compound
While the precise, universally designated structure for "this compound" is not consistently defined across all public domain literature, related impurities provide a basis for hypothesizing its formation. Process-related impurities in fingolimod synthesis are a key area of investigation.
Potential Derivations from Parent Compound or Synthetic Precursors
The synthesis of fingolimod is a multi-step process where impurities can be introduced at various stages. Several known impurities of fingolimod are structurally similar and arise from common intermediates. For example, impurities such as Heptyl PNP, Octyl PNP, Nonyl PNP, and their corresponding nitro and amino derivatives are recognized process-related impurities. derpharmachemica.com
The synthesis often involves the nitration of an octanophenone derivative, followed by reductions and the introduction of the aminodiol group. derpharmachemica.com Incomplete reactions or side reactions during these steps are a primary source of impurities. For instance, incomplete reduction of a nitro group can lead to nitro-containing impurities. derpharmachemica.com Similarly, variations in the alkyl chain length of the starting materials can result in impurities like the heptyl and nonyl analogues of fingolimod. derpharmachemica.com
One potential structure for an impurity could be β-Amino-4-octylbenzenebutanol Hydrochloride. The formation of such an impurity could be linked to the synthetic pathway, possibly arising from an intermediate that has not undergone the complete addition of the second hydroxyl group in the propanediol moiety.
Proposed Degradation Routes
Degradation of the fingolimod molecule can also lead to the formation of various impurities. Based on the degradation studies, several routes can be proposed.
Hydrolytic Degradation: Fingolimod is susceptible to degradation under both acidic and basic conditions. nih.govnih.gov Under acidic conditions, approximately 37% degradation was observed after 2 hours at 80°C in 1 M HCl. nih.gov Basic hydrolysis is also a significant degradation pathway. nih.gov These hydrolytic conditions could potentially lead to the cleavage of parts of the molecule, although the specific structures of the resulting degradants are not always fully elucidated in all studies.
Oxidative Degradation: As discussed, the octyl chain is a likely site for oxidative attack, leading to hydroxylated and further oxidized products. nih.govresearchgate.net
The following table summarizes the findings from forced degradation studies on fingolimod:
| Stress Condition | Agent | Duration & Temperature | Extent of Degradation | Degradation Products | Reference |
| Acidic Hydrolysis | 1 M HCl | 2 hours at 80°C | ~37% | Broad peak at 1.2 min | nih.gov |
| Oxidative | 3% H₂O₂ | 2 hours at 80°C | ~38% | Small peak at 3.4 min | nih.gov |
| Photolytic (UV) | UV light | 5 days | ~50% (in solution) | Not specified | nih.gov |
| Photolytic (Visible) | Visible light | 5 days | ~36% (in solution) | Not specified | nih.gov |
| Thermal | Heat | 5 days | ~67% (in solution) | Not specified | nih.gov |
| Basic Hydrolysis | 1N NaOH | 1 hour at RT | Sensitive | Not specified | jocpr.com |
This table is generated based on the textual data and is for illustrative purposes.
Advanced Analytical Methodologies for Impurity Profiling and Structural Elucidation
Chromatographic Separation Techniques in Impurity Research
Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. In the context of pharmaceutical impurity profiling, its primary role is to separate the main API from a complex mixture of structurally similar impurities, degradation products, and intermediates.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical tool for the impurity profiling of Fingolimod (B1672674). sigmaaldrich.comsepscience.com It offers high resolution, sensitivity, and reproducibility for quantifying impurities. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the predominant mode used for Fingolimod and its related substances. derpharmachemica.comcbijournal.com
Several stability-indicating HPLC methods have been developed to separate Fingolimod from its process-related impurities and degradation products formed under various stress conditions like acid, base, and oxidation. derpharmachemica.comnih.gov These methods are crucial for ensuring that the analytical procedure can accurately measure the drug substance in the presence of its potential degradants. derpharmachemica.com
Gradient elution is a key technique in HPLC for separating complex mixtures of compounds with a wide range of polarities, such as those found in Fingolimod impurity profiles. sigmaaldrich.comderpharmachemica.com In this approach, the composition of the mobile phase is changed over the course of the analysis, allowing for the elution of both weakly and strongly retained compounds with good peak shape and resolution. sigmaaldrich.com
For Fingolimod and its impurities, typical mobile phases consist of an aqueous component (often a buffer like potassium dihydrogen phosphate (B84403) or a dilute acid such as phosphoric acid or trifluoroacetic acid) and an organic modifier, most commonly acetonitrile (B52724). sigmaaldrich.comderpharmachemica.comnih.gov The gradient program is optimized to ensure baseline separation of all known impurities from the Fingolimod peak and from each other. For example, a 33-minute gradient method is cited in the USP monograph for Fingolimod Hydrochloride, demonstrating its utility for resolving a range of related substances. sigmaaldrich.comsepscience.com The flow rate is also a critical parameter, with typical values around 1.0 to 1.2 mL/min. derpharmachemica.comnih.gov
The choice of stationary phase is paramount for achieving the desired selectivity and resolution in HPLC. For the analysis of Fingolimod and its impurities, which are moderately polar compounds, reversed-phase columns are the standard. The most commonly employed stationary phases are octadecylsilane (C18 or RP-18) and octylsilane (C8). derpharmachemica.comnih.gov
C18 columns, such as the Purospher® STAR RP-18 and Symmetry Shield RP-18, are frequently used due to their strong hydrophobic retention, which is effective for separating Fingolimod from its various homologues and process-related impurities. sigmaaldrich.comderpharmachemica.com These columns provide a good balance of retention and selectivity for the range of analytes present. derpharmachemica.com In some methods, a C8 column, like the Nova-Pak C8, has been shown to provide better peak shape and suitable retention times. nih.gov The selection of the stationary phase is often determined through a method development process where different column chemistries are screened to find the one that provides the best resolution for the specific impurity profile of interest. derpharmachemica.comchromatographyonline.com
| Stationary Phase | Mobile Phase A | Mobile Phase B | Elution Mode | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|---|
| Purospher® STAR RP-18 (150 x 3.0 mm, 3 µm) | 0.1% Phosphoric acid in water | Acetonitrile | Gradient | Not Specified | DAD | sigmaaldrich.comsepscience.com |
| Symmetry Shield RP-18 (250mm x 4.6 mm, 5µm) | KH2PO4 and 1-Octane sulphonic acid sodium salt buffer (pH 3.0) | Acetonitrile:water (90:10 v/v) | Gradient | 1.2 mL/min | UV at 220nm | derpharmachemica.com |
| Nova-Pak C8 | Potassium dihydrogenphosphate 50 mM (pH 3.0) and acetonitrile (45:55, v/v) | Isocratic | 1.0 mL/min | UV at 220nm | nih.gov | |
| Waters Sunfire C18 (250 x 4.6 mm, 5 µm) | Buffer (0.1% Triethylamine in water, pH 3.0) and Acetonitrile (35:65 v/v) | Isocratic | Not Specified | UV at 220nm | cbijournal.com |
Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology provides substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. bohrium.com For the complex impurity profiles of drugs like Fingolimod, UHPLC is a powerful tool for detecting and quantifying trace-level impurities. nih.govresearchgate.net
The enhanced resolving power of UHPLC allows for better separation of closely eluting impurities, which might co-elute in a standard HPLC run. bohrium.com Furthermore, the analysis times are significantly reduced, often by a factor of up to ten, which increases sample throughput in a quality control environment. researchgate.net Validated RP-UPLC methods have been successfully developed for the control of process-related and potential genotoxic impurities in Fingolimod, demonstrating the technique's suitability for ensuring drug quality. bohrium.comnih.gov
Gas Chromatography (GC) is a chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. In pharmaceutical analysis, GC is primarily used for the determination of residual solvents and other volatile organic impurities that may be present from the manufacturing process.
While HPLC is the primary method for non-volatile impurities in Fingolimod, GC, often coupled with Mass Spectrometry (GC/MS), is the appropriate technique for identifying and quantifying volatile species. These could include residual solvents used in the synthesis of Fingolimod or volatile by-products from chemical reactions. The technique is highly sensitive and specific, making it suitable for trace-level analysis to ensure that volatile impurities are below the stringent limits set by regulatory bodies. researchgate.net
Besides HPLC and GC, several other chromatographic and separation techniques play a role in the comprehensive impurity profiling of pharmaceuticals.
Supercritical Fluid Chromatography (SFC): SFC is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comtwistingmemoirs.com It is considered a "green" analytical technique due to the reduced use of organic solvents. twistingmemoirs.comchromatographytoday.com SFC offers very fast separations and is an excellent orthogonal technique to reversed-phase HPLC, meaning it provides different selectivity for impurities. twistingmemoirs.comchromatographyonline.com This makes it a valuable tool for separating impurities that are difficult to resolve by HPLC and for quality control applications. teledynelabs.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. In the context of Fingolimod synthesis, TLC is used to monitor the progress of chemical reactions, allowing chemists to quickly check for the consumption of starting materials and the formation of products and by-products. derpharmachemica.comnih.govderpharmachemica.com HPTLC is an enhanced version of TLC that offers better resolution and quantification capabilities.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. ijnrd.orggoogleapis.com It is particularly well-suited for the analysis of charged molecules and chiral compounds. ijnrd.orgnih.gov CE offers very high separation efficiency and requires minimal sample and solvent volumes. Various modes of CE, such as Capillary Zone Electrophoresis (CZE), can be applied to the impurity profiling of drugs, providing an alternative and complementary approach to HPLC for ensuring the purity of pharmaceutical substances. googleapis.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
Spectroscopic and Spectrometric Techniques for Structural Characterization
The definitive characterization of Fingolimod Impurity 12, identified as β-Amino-4-octylbenzenebutanol Hydrochloride, relies on a combination of sophisticated analytical techniques. veeprho.com Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process, each providing complementary information to build a complete structural picture. These methods are routinely employed for the characterization of pharmaceutical impurities. derpharmachemica.comderpharmachemica.comdaicelpharmastandards.com
Mass Spectrometry (MS) Applications in Impurity Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for the identification of pharmaceutical impurities, providing vital information on molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of an unknown compound by measuring its mass with very high accuracy. For this compound (free base form: C₁₈H₃₁NO), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass.
The technique provides a measured mass that is typically within a few parts per million (ppm) of the theoretical calculated mass, lending high confidence to the proposed elemental formula. The expected high-resolution mass for the protonated molecule [M+H]⁺ of this compound would be used to confirm its elemental composition.
Table 1: Theoretical Mass Data for this compound (Free Base)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁NO |
| Nominal Mass | 277 u |
| Monoisotopic Mass | 277.2406 u |
| Theoretical [M+H]⁺ | 278.2484 u |
Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation, providing information about the connectivity of atoms within a molecule. In an MS/MS experiment, the precursor ion of interest (e.g., the protonated molecular ion of this compound at m/z 278.25) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal characteristic fragmentation patterns.
For this compound, the fragmentation pathway would likely involve characteristic losses from the butanol side chain and cleavages along the octyl group. Analyzing these fragments helps to piece together the structure of the original molecule.
Table 2: Predicted MS/MS Fragmentation for this compound [M+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Structure Description |
|---|---|---|---|
| 278.25 | 260.24 | H₂O | Loss of the hydroxyl group as water |
| 278.25 | 261.22 | NH₃ | Loss of the amino group as ammonia |
| 278.25 | 165.13 | C₈H₁₇ | Cleavage of the octyl side chain (benzylic cleavage) |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, which contains amino and hydroxyl functional groups. ESI allows for the ionization of the analyte directly from a solution into the gas phase with minimal fragmentation, typically producing the protonated molecular ion, [M+H]⁺. This makes it an ideal ionization source for coupling with both HRMS for accurate mass determination and tandem MS for structural analysis. The development of liquid chromatography-mass spectrometry (LC-MS) methods often utilizes ESI for the sensitive detection and quantification of Fingolimod and its related substances. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides crucial information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive assignment of a molecule's chemical structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the carbon-hydrogen framework. For pharmaceutical impurities, 1D (¹H, ¹³C) and 2D NMR experiments are standard for complete structural confirmation. daicelpharmastandards.com
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for elucidating the core structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the protons on the butanol chain, and the protons of the long octyl side chain.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon provides insight into its functional group and electronic environment (e.g., aromatic, aliphatic, alcohol, etc.).
The combination of ¹H and ¹³C NMR data allows for the complete mapping of the molecule's backbone and the position of its functional groups.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet |
| Methine (CH-N or CH-O) | 3.0 - 4.0 | Multiplet |
| Methylene (Ar-CH₂) | 2.5 - 2.8 | Triplet |
| Methylene (Aliphatic chain) | 1.2 - 1.6 | Multiplet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (quaternary) | 138 - 142 |
| Aromatic (CH) | 128 - 130 |
| Methine (C-N or C-O) | 50 - 70 |
| Methylene (Ar-CH₂) | 35 - 40 |
| Methylene (Aliphatic chain) | 22 - 32 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pharmaceutical impurities. openpubglobal.comresearchgate.net Unlike one-dimensional NMR, 2D NMR disperses signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei within the molecule. rsc.org For a compound like this compound, a suite of 2D NMR experiments is employed to piece together its molecular structure.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would be used to establish the proton-proton connectivities within the 4-octylphenyl group and the butanolamine side chain, tracing the sequence of hydrogen atoms along the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon atoms to which they are directly attached. youtube.com This is crucial for assigning carbon resonances and confirming the C-H framework of the impurity. An HSQC spectrum of this compound would show cross-peaks linking each proton to its corresponding carbon atom in the octyl chain, the phenyl ring, and the butanol side chain.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is vital for connecting different structural fragments. For instance, HMBC data would confirm the connection of the octyl chain to the phenyl ring and the butanolamine chain to the same aromatic ring by showing correlations between their respective protons and carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of atoms, which is key for elucidating the stereochemistry of a molecule. resolvemass.ca By identifying protons that are close to each other in space, regardless of their bonding, NOESY experiments can help confirm the three-dimensional arrangement of the butanolamine portion of this compound.
The collective data from these 2D NMR experiments provide a detailed map of the molecule's structure. youtube.com
| Illustrative 2D NMR Application for this compound | |
| Technique | Purpose & Expected Correlations |
| COSY | Maps H-H couplings. Would show correlations between adjacent protons in the octyl chain and within the butanolamine side chain. |
| HSQC | Maps direct C-H connections. Would link aromatic protons to their respective carbons on the phenyl ring and aliphatic protons to carbons in the side chains. |
| HMBC | Maps long-range C-H connections. Crucial for linking the octyl chain to the phenyl ring and the butanol chain to the phenyl ring. |
| NOESY | Maps through-space H-H proximity. Used to confirm the 3D arrangement and stereochemistry of the molecule. |
On-line and Stopped-flow NMR Techniques
While standard NMR provides static structural information, on-line and stopped-flow NMR techniques are dynamic methods used to monitor reactions or analyze unstable species in real-time. acs.org
On-line NMR , often coupled with liquid chromatography (LC-NMR), allows for the continuous analysis of eluents from an HPLC column. This can be used as a screening tool to get an overview of the components in a complex mixture. nih.gov
Stopped-flow NMR is a specialized technique for studying rapid chemical kinetics. wikipedia.org In this method, reactants are mixed quickly and then the flow is abruptly stopped once the mixture reaches the NMR probe, allowing the subsequent reaction to be monitored. hi-techsci.combiologic.net For a stable impurity like this compound, which is typically isolated before analysis, these techniques are less about primary structural elucidation and more applicable to studying its formation during the synthesis process or its potential degradation pathways under stress conditions. rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of molecular bonds. The resulting spectrum provides a "fingerprint" of the functional groups. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to:
O-H stretching from the hydroxyl group.
N-H stretching from the amine group.
C-H stretching from the aromatic ring and aliphatic chains.
C=C stretching within the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. This technique is particularly useful for identifying chromophores (light-absorbing groups). The phenyl ring in this compound is a chromophore and would produce a characteristic absorption pattern in the UV region, helping to confirm the presence of the aromatic system.
| Illustrative Spectroscopic Data for this compound | |
| Technique | Functional Group/Chromophore |
| Infrared (IR) | O-H (alcohol), N-H (amine), Aromatic C-H, Aliphatic C-H, Aromatic C=C |
| UV-Vis | Phenyl Ring (Aromatic System) |
Hyphenated Techniques for Comprehensive Impurity Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for impurity profiling. ajrconline.org They allow for the separation, detection, and identification of individual components within a complex mixture. biomedres.us
LC-MS/MS and LC-HRMS Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of pharmaceutical analysis due to its high sensitivity and selectivity. biomedres.us An HPLC system separates the API from its impurities, which are then introduced into the mass spectrometer for detection and identification. sepscience.com
LC-MS/MS (Tandem Mass Spectrometry): This technique adds another layer of structural information. A specific ion (e.g., the molecular ion of this compound) is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound. Methods for the analysis of fingolimod and its metabolites using LC-MS/MS have been developed, demonstrating the technique's utility. nih.govnih.gov
LC-HRMS (High-Resolution Mass Spectrometry): LC-HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity. lcms.cz This is a critical step in identifying unknown impurities by providing a molecular formula, which can then be confirmed with other techniques like NMR.
LC-NMR and LC-NMR-MS Integration for Complex Mixtures
The integration of LC with NMR (LC-NMR) and even MS (LC-NMR-MS) represents a powerful, albeit complex, platform for the analysis of mixtures. spectroscopyonline.comresearchgate.net This setup allows for the physical separation of impurities by LC, followed by definitive structural elucidation by NMR and mass confirmation by MS, often from a single injection. nih.govsemanticscholar.org For a complex sample containing Fingolimod and its various impurities, this integrated approach can separate a component like Impurity 12 and acquire its NMR and mass spectra directly, streamlining the identification process without the need for laborious offline isolation. spectroscopyonline.com
GC-MS for Volatile Impurity Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds. thermofisher.comresolvemass.ca In the context of Fingolimod manufacturing, this technique is not used to characterize this compound itself, as it is a non-volatile salt. Instead, GC-MS is essential for identifying and quantifying volatile impurities that may be present in the drug substance, such as residual solvents (e.g., ethanol (B145695), methanol, dichloromethane) used during the synthesis process. emerypharma.commedistri.swissveeprho.com Regulatory guidelines require strict control of these residual solvents, making GC-MS a critical quality control tool. biomedres.us
Strategies for Unknown Impurity Identification and Confirmation
The identification and characterization of impurities are critical components of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. Fingolimod, an immunomodulating drug, and its related impurities are subject to stringent regulatory standards. Among these is this compound, chemically known as β-Amino-4-octylbenzenebutanol Hydrochloride. This section outlines the advanced analytical methodologies employed for the profiling and structural elucidation of such impurities.
This compound Profile
| IUPAC Name | β-Amino-4-octylbenzenebutanol Hydrochloride |
| Molecular Formula | C18H32ClNO |
| Molecular Weight | 313.91 g/mol |
The structural elucidation of an unknown impurity like this compound follows a systematic and multi-step analytical workflow. This process is designed to gather comprehensive data on the impurity's physicochemical properties, leading to an unambiguous identification of its chemical structure. The general workflow involves isolation and purification, followed by spectroscopic analysis.
Isolation and Purification:
The initial step involves the detection and isolation of the impurity from the Fingolimod active pharmaceutical ingredient (API) or drug product. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high resolution to separate the impurity from the main component and other related substances cbijournal.com. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, can be intentionally performed to generate and enrich degradation products for easier detection and isolation cbijournal.comresearchgate.netdphen1.com. Once a sufficient quantity of the impurity is isolated, typically through preparative HPLC, it can be subjected to structural analysis.
Spectroscopic and Spectrometric Analysis:
A combination of advanced spectroscopic techniques is employed to piece together the molecular structure of the isolated impurity.
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the impurity and gathering information about its fragmentation pattern veeprho.comsynthinkchemicals.com. High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula shimadzu.com. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the impurity's molecular ion, providing valuable clues about its substructures synthinkchemicals.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for structural elucidation. A suite of NMR experiments is performed to map the complete chemical structure:
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to each other.
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons, helping to piece together the molecular skeleton.
The collective data from these analytical techniques allows for the confident proposal of the impurity's structure. This proposed structure is then confirmed through the synthesis of a reference standard.
Illustrative Workflow for Structural Elucidation
| Step | Technique(s) | Purpose |
| 1. Detection & Isolation | HPLC, Forced Degradation Studies | Separate and purify the unknown impurity from the drug substance. |
| 2. Molecular Weight & Formula Determination | LC-MS, High-Resolution MS (HRMS) | Determine the exact mass and elemental composition of the impurity. |
| 3. Fragmentation Analysis | Tandem MS (MS/MS) | Identify key structural fragments and functional groups. |
| 4. Structural Backbone & Connectivity | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC) | Elucidate the complete chemical structure and stereochemistry. |
| 5. Confirmation | Synthesis of Reference Standard | Verify the proposed structure by comparing analytical data. |
The definitive confirmation of a proposed impurity structure is achieved through the chemical synthesis of a reference standard derpharmachemica.com. The synthesized compound's analytical data must match that of the isolated impurity. The synthesis of this compound, β-Amino-4-octylbenzenebutanol Hydrochloride, would be designed based on established principles of organic chemistry, likely involving multi-step reactions.
While the specific proprietary synthesis route for this impurity is not publicly detailed, a plausible synthetic strategy for a β-amino alcohol can be conceptualized based on known chemical transformations researchgate.netrsc.orgdiva-portal.orgacs.org. A general approach could involve the following key steps:
Alkylation: Introduction of the octyl side chain to a benzene-containing starting material.
Functional Group Interconversion: Modification of functional groups to build the butanol chain.
Introduction of the Amine and Hydroxyl Groups: A key step would be the formation of the β-amino alcohol moiety. This could potentially be achieved through methods like the ring-opening of an epoxide with an amine source.
Purification and Salt Formation: The final product would be purified, and the hydrochloride salt would be formed to match the impurity's form.
Once synthesized, the reference standard is thoroughly characterized using the same analytical techniques (HPLC, MS, NMR) as the isolated impurity. An exact match in retention time, mass spectra, and NMR spectra between the synthesized standard and the isolated impurity provides unequivocal confirmation of the impurity's structure. This confirmed reference standard is then crucial for the development and validation of analytical methods to quantify the impurity in routine quality control of Fingolimod.
Process Chemistry Research for Impurity Control and Mitigation
Optimization of Synthetic Routes to Minimize Impurity Formation
To control the levels of impurities such as Fingolimod (B1672674) Impurity 12, rigorous control over the manufacturing process is necessary. Research focuses on refining each step of the synthesis to prevent the formation of this and other related substances from the outset.
The choice of starting materials and reagents is a critical control point in minimizing the generation of Fingolimod Impurity 12. The synthesis often commences from octanophenone (B1677104), which undergoes several transformations where reagent selection directly impacts the impurity profile.
The formation of Impurity 12 is specifically linked to the nitration of a key intermediate. In this step, the selection and stoichiometry of the nitrating agent are crucial. Using a 1:1 molar ratio of sodium nitrite (B80452) (NaNO₂) to the reaction intermediate helps to ensure the reaction proceeds to completion, thereby minimizing the presence of residual starting materials or the formation of side products. An alternative synthetic strategy to avoid certain process impurities involves the use of different starting materials or intermediates, such as 5-nitro-2,3-dimethyl-1,3-dioxane, which can circumvent the problematic nitration reactions that lead to specific impurities.
Table 1: Raw Materials and Reagents in Fingolimod Synthesis and Impurity Control
| Material/Reagent | Role in Synthesis | Impact on Impurity 12 Control |
| Octanophenone | Common starting material for the fingolimod backbone. derpharmachemica.com | The purity of this raw material is foundational for a clean overall process. |
| Sodium Nitrite (NaNO₂) in DMF | Reagent for the electrophilic nitration step. | A primary source of Impurity 12 formation. Control of stoichiometry (1:1 molar ratio) is critical to minimize side reactions. |
| 5-nitro-2,3-dimethyl-1,3-dioxane | An alternative intermediate used in some synthetic routes. | Its use can avoid nitration reactions that are known to produce certain impurities. |
Optimizing reaction parameters is a key strategy for directing the chemical synthesis toward the desired product and away from impurity-forming pathways. For this compound, which arises from a competitive side reaction during nitration, precise control over the reaction environment is paramount.
Key parameters that are optimized include:
Temperature: The nitration reaction is highly sensitive to temperature. Maintaining a strict temperature range, specifically below 5°C, significantly reduces the rate of unintended side reactions that lead to the formation of Impurity 12. In other steps of the synthesis, such as acylation, low-temperature conditions (e.g., -10°C) are employed to suppress the formation of regioisomeric impurities.
Solvents: The choice of solvent can influence reaction pathways and the final purity of the API. Dimethylformamide (DMF) is used as a solvent in the nitration step where Impurity 12 can be formed. In later stages, isopropanol (B130326) is often selected as a solvent because it helps to minimize the presence of residual solvents in the final product.
Reaction Time: The duration of the nitration step is carefully controlled, typically running for around 5 hours, followed by a gradual warming period to ensure the reaction goes to completion without promoting degradation or side products.
Table 2: Optimized Reaction Parameters for Minimizing Fingolimod Impurities
| Parameter | Optimized Condition | Rationale |
| Temperature (Nitration) | Below 5°C | Reduces the rate of side reactions responsible for Impurity 12 formation. |
| Temperature (Acylation) | -10°C | Suppresses the formation of regioisomeric impurities. |
| pH (Salt Formation) | 1.0 - 3.0 | Ensures complete salt formation and prevents precipitation of the free base. |
| Solvent (Nitration) | Dimethylformamide (DMF) | Solvent for the critical nitration step. |
| Solvent (API Isolation) | Isopropanol | Minimizes residual solvents in the final API. |
| Reaction Time (Nitration) | ~5 hours at 0-5°C | Allows for complete conversion while minimizing impurity formation. |
Catalytic steps, particularly the reduction of a nitro group via catalytic hydrogenation, are common in fingolimod synthesis. derpharmachemica.com The choice of catalyst and the methods for its subsequent removal are crucial for the purity of the final product.
Palladium on carbon (Pd/C), typically at a 10% loading, is a frequently used catalyst for the hydrogenation step. derpharmachemica.com Optimizing the catalyst loading is important to ensure efficient reduction without causing over-hydrogenation or other side reactions.
After the reaction is complete, residual palladium must be effectively removed from the reaction mixture, as metal impurities are strictly regulated in pharmaceutical products. This removal process is known as scavenging. Common scavenging strategies include:
Filtration: A standard method involves filtering the reaction mixture through a pad of Celite. researchgate.net The Celite acts as a filter aid, trapping the solid Pd/C catalyst. For very fine palladium particles ("palladium black") that may pass through standard filters, a thicker Celite pad or a PTFE micron filter can be employed for more effective removal. sciencemadness.org
Adsorption: Activated carbon can be used to adsorb residual palladium. sciencemadness.org Additionally, specialized scavenger resins, such as those containing thiol groups, can be used to bind and remove soluble palladium species. researchgate.net
Chromatography: In some cases, simple column chromatography can be effective in removing catalyst residues, especially if the palladium compounds have significantly different retention characteristics than the desired product. researchgate.net
Fingolimod hydrochloride is known to exist in different crystalline solid-state forms, known as polymorphs. geneesmiddeleninformatiebank.nlfda.gov At least three forms (Form I, II, and III) have been identified, with their transformations being dependent on temperature. geneesmiddeleninformatiebank.nl While polymorphism may not significantly affect properties like solubility, the crystallization process used to obtain a specific polymorph can be a powerful tool for purification. geneesmiddeleninformatiebank.nl
Research has shown that processes designed to produce specific polymorphic forms of fingolimod hydrochloride, such as forms α, β, and μ, can also be effective in ensuring the final product is substantially free from process-related impurities. google.comgoogle.comwipo.intgoogle.com The process to obtain the crystalline form-α, for example, can effectively remove unreacted intermediates and side products. google.com By carefully controlling crystallization conditions (e.g., solvent, temperature), it is possible to selectively crystallize the desired polymorph while leaving impurities behind in the solution (mother liquor). This strategy can yield a product with a purity greater than 99% as measured by HPLC. google.com
Isolation and Purification Strategies for Impurity Removal
Even with an optimized synthetic route, trace levels of impurities may still be present. Therefore, robust isolation and purification strategies are essential final steps in the manufacturing process. A significant advantage in some synthetic methods is the ability to isolate all intermediates as crystalline solids. This allows for the effective removal of associated impurities, which get filtered off with the mother liquor, ensuring that the intermediates used in subsequent steps are of high purity.
Preparative chromatography is a cornerstone technique for the isolation and purification of pharmaceutical impurities for characterization and as reference standards. veeprho.com It is particularly useful for separating impurities that are structurally similar to the main compound.
For this compound, specific preparative chromatography methods have been developed:
Silica Gel Column Chromatography: This is an effective and widely used technique. A method using a 9:1 volume/volume mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent has been shown to successfully separate Impurity 12 from the main product, achieving a purity of ≥95%.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution and is often used for challenging separations or to obtain highly pure material. derpharmachemica.com While specific parameters for Impurity 12 are proprietary, general strategies for improving preparative HPLC for impurity isolation include:
Method Development: Starting with a validated analytical HPLC method, such as the USP method which uses a Purospher® STAR RP-18 column, and scaling it up for preparative use. sepscience.com
Focused Gradients: After an initial separation, the gradient can be focused around the elution time of the target impurity to improve resolution from closely eluting compounds.
Large Volume Loading: Techniques like large volume injection of a dilute sample can increase the amount of impurity loaded onto the column per run, making the isolation process more efficient in terms of time and solvent consumption.
Table 3: Preparative Chromatography Parameters for this compound Isolation
| Technique | Stationary Phase | Mobile Phase / Eluent | Achieved Purity |
| Silica Gel Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (9:1 v/v) | ≥95% |
| Preparative HPLC (General Approach) | Reversed-Phase (e.g., C8, C18) derpharmachemica.comsemanticscholar.org | Acetonitrile (B52724) / Water with pH modifier (e.g., Phosphoric Acid) derpharmachemica.com | High purity suitable for reference standards. |
Crystallization and Recrystallization Optimization
The control of impurities in pharmaceutical manufacturing heavily relies on the optimization of crystallization and recrystallization processes. These techniques are fundamental in purifying the final API by selectively separating the desired compound from its impurities. For Fingolimod, various crystallization methods have been explored to minimize the levels of associated impurities, including Impurity 12.
One effective approach involves the recrystallization of Fingolimod hydrochloride from specific solvent systems. Research has shown that using ethanol (B145695) as a recrystallization solvent can significantly enhance the purity of Fingolimod hydrochloride to over 99%. derpharmachemica.com This process involves dissolving the crude product in ethanol at an elevated temperature and then allowing it to cool, which facilitates the formation of pure crystals of the API while leaving impurities, such as Impurity 12, in the mother liquor.
Another strategy employs a solvent-antisolvent crystallization technique. A patented process describes dissolving Fingolimod hydrochloride in a solvent mixture, such as ethanol and ethyl acetate, under reflux. researchgate.net Upon cooling, the Fingolimod hydrochloride crystallizes, and the resulting solid can be isolated. This method's efficiency in impurity removal is dependent on the choice of solvents and the cooling profile. For instance, a mixture of acetone (B3395972) and water has also been identified as a suitable solvent system for the purification of Fingolimod hydrochloride by recrystallization, effectively removing isomeric impurities. researchgate.netresearchgate.net
Furthermore, the purification of intermediates in the Fingolimod synthesis pathway is crucial. One patent highlights the recrystallization of a key intermediate from a non-polar solvent like hexane to reduce process-related impurities. chemwhat.com By purifying the precursors, the formation of downstream impurities such as this compound can be significantly curtailed. The selection of an appropriate solvent system is critical; for example, hydrocarbon-alcohol solvent mixtures like hexane:isopropanol have been utilized for the recrystallization of intermediates to achieve high purity. veeprho.com
The table below summarizes various crystallization approaches for Fingolimod purification.
| Method | Solvent/System | Outcome | Reference |
| Recrystallization | Ethanol | Purity > 99% | derpharmachemica.com |
| Crystallization | Ethanol/Ethyl Acetate (1:1 v/v) | Formation of solid crystalline Fingolimod HCl | researchgate.net |
| Recrystallization | Aqueous Acetone | Removal of isomeric impurities | researchgate.netresearchgate.net |
| Recrystallization | Hexane | Reduction of styrene (B11656) impurity in an intermediate | chemwhat.com |
| Recrystallization | Hexane:Isopropanol | Purification of intermediates | veeprho.com |
These crystallization and recrystallization strategies are vital tools in the chemical processing of Fingolimod, ensuring the final product meets the stringent purity requirements set by regulatory authorities.
Advanced Methodological Development and Application in Impurity Analysis
Chemometric Approaches in Impurity Data Analysis
Chemometrics leverages mathematical and statistical methods to extract meaningful information from complex chemical data, enhancing the efficiency and reliability of pharmaceutical quality control. longdom.orgnih.gov In the analysis of Fingolimod (B1672674) Impurity 12, data is often generated from high-resolution techniques like chromatography and mass spectrometry, resulting in large, multivariate datasets that are challenging to interpret through conventional means. longdom.org
Chemometric tools are applied to analyze and interpret this complex data, helping to identify trends, classify batches, and detect variations that might otherwise be overlooked. longdom.org For instance, Principal Component Analysis (PCA) can simplify high-dimensional data, making it possible to visualize variations in the impurity profiles of different Fingolimod batches. longdom.orgoup.com Another technique, Partial Least Squares (PLS) regression, can build predictive models that correlate spectral or chromatographic data with impurity concentrations. longdom.orgijpsjournal.com
The application of these methods provides a more robust framework for impurity profiling. By analyzing the comprehensive data from techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC), chemometrics can help establish a detailed "fingerprint" of the impurity profile for a given manufacturing process. oup.comwisdomlib.org This allows for real-time monitoring of batch consistency and early detection of deviations, ensuring that the levels of Fingolimod Impurity 12 remain within acceptable limits. longdom.org
Table 1: Application of Chemometric Techniques in Impurity Analysis
| Technique | Description | Application in this compound Analysis |
|---|---|---|
| Principal Component Analysis (PCA) | A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. longdom.org | Simplifies complex chromatographic and spectroscopic data to identify variations in the impurity profile across different batches of Fingolimod. longdom.orgoup.com |
| Partial Least Squares (PLS) Regression | A statistical method that bears some relation to principal components regression; instead of finding hyperplanes of maximum variance between the response and independent variables, it finds a linear regression model by projecting the predicted variables and the observable variables to a new space. ijpsjournal.com | Develops predictive models to quantify the concentration of Impurity 12 from instrumental data, aiding in process monitoring and control. longdom.org |
| Multivariate Data Analysis | Encompasses a range of techniques for analyzing datasets with more than one variable. | Optimizes manufacturing processes by identifying key parameters that influence the formation of this compound, leading to reduced costs and improved safety. longdom.org |
Automation and High-Throughput Screening in Impurity Profiling Research
Automation and High-Throughput Screening (HTS) are transformative technologies in pharmaceutical development, significantly accelerating the process of identifying and characterizing impurities. scdiscoveries.combmglabtech.com HTS combines robotics, automated liquid handling, data processing, and detection systems to rapidly test a vast number of samples simultaneously. dispendix.comprior.com This approach, traditionally used in drug discovery, is increasingly applied to impurity profiling to enhance speed, accuracy, and efficiency. scdiscoveries.comprior.com
In the context of this compound, HTS can be employed to screen numerous process parameters and reaction conditions to understand their impact on impurity formation. By automating these experiments, researchers can quickly identify conditions that minimize the generation of Impurity 12 and other related substances. scdiscoveries.com This rapid screening capability allows for a more thorough exploration of the design space during process development. openreview.net
The integration of automation minimizes human error and improves the reproducibility of results. scdiscoveries.comdispendix.com Automated systems can perform tasks from sample preparation to data acquisition and analysis, allowing for continuous operation and faster turnaround times. dispendix.comnih.gov For impurity profiling, this means that a larger number of samples from different stages of the manufacturing process can be analyzed, providing a more comprehensive understanding of how and when this compound is formed. This leads to more robust control strategies and ensures the consistent quality of the final drug substance. openreview.net
Table 2: Advantages of Automation and HTS in Impurity Profiling
| Feature | Benefit for this compound Analysis |
|---|---|
| Increased Throughput | Enables rapid screening of large numbers of samples and process conditions to quickly identify factors influencing the formation of Impurity 12. scdiscoveries.comprior.com |
| Improved Accuracy & Precision | Automated liquid handling and robotics reduce manual variability and human error, leading to more reliable and reproducible data. scdiscoveries.comdispendix.com |
| Enhanced Efficiency | Reduces the time and resources required for extensive impurity studies, accelerating process development and optimization timelines. dispendix.comprior.com |
| Comprehensive Data | Facilitates the generation of large datasets that can be used to build a deeper understanding of impurity formation pathways and inform risk assessments. openreview.net |
Emerging Analytical Technologies for Trace Impurity Detection
The detection and characterization of trace-level impurities are critical for ensuring pharmaceutical safety, as even small amounts of an impurity can impact a drug's quality and efficacy. selectscience.netamsbiopharma.com Regulatory guidelines often require the identification of impurities present at levels of 0.1% or higher. nih.gov To meet these stringent requirements, a suite of emerging and advanced analytical technologies is employed for the analysis of this compound.
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and higher resolution separations through the use of columns with smaller particle sizes. pharmtech.com A validated Reverse Phase (RP)-UPLC method has been specifically developed for the control of process-related impurities in Fingolimod. nih.govresearchgate.net
For structural elucidation and definitive identification, mass spectrometry (MS) is indispensable. High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap systems, provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities like this compound. pharmtech.comijsra.net When hyphenated with chromatography (e.g., LC-MS), these techniques can separate complex mixtures and provide molecular weight and structural details for each component, even at trace concentrations. biomedres.usresolvemass.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that provides detailed information about the molecular structure of impurities. resolvemass.ca Advances like capillary NMR have reduced the amount of sample required for analysis, making it easier to characterize impurities that can only be isolated in small quantities. contractpharma.com For inorganic or elemental impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers exceptional sensitivity for detection at trace levels. resolvemass.caapacsci.com
Table 3: Comparison of Emerging Analytical Technologies for Impurity Detection
| Technology | Principle | Application for this compound |
|---|---|---|
| UHPLC | Utilizes columns with sub-2 µm particles to achieve higher resolution and faster separations compared to traditional HPLC. pharmtech.com | Rapid and efficient separation of Fingolimod from Impurity 12 and other process-related substances with high sensitivity. nih.gov |
| LC-HRMS (e.g., Q-ToF, Orbitrap) | Combines the separation power of liquid chromatography with the high mass accuracy and resolution of advanced mass analyzers. ijsra.net | Precise mass determination for confident identification and structural elucidation of trace-level Impurity 12. pharmtech.com |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of a molecule. resolvemass.ca | Definitive structural confirmation of isolated this compound. nih.govcontractpharma.com |
| ICP-MS | Uses an inductively coupled plasma to ionize the sample and a mass spectrometer to separate and quantify the ions. | Detection and quantification of trace elemental impurities that may be present from catalysts or manufacturing equipment. resolvemass.caapacsci.com |
Application of In Silico Tools for Impurity Prediction and Structural Assignment
In silico, or computational, tools are increasingly used in pharmaceutical development to predict and assess the risks associated with impurities before they are synthesized or detected. semanticscholar.org These methods are particularly valuable for providing early indications of potentially genotoxic impurities, which can pose significant safety risks even at very low levels. researchgate.net
For this compound, in silico approaches can be applied in several ways. Quantitative Structure-Activity Relationship ((Q)SAR) models are used to predict the toxicological properties, such as mutagenicity, of an impurity based on its chemical structure. researchgate.net Regulatory guidelines, such as ICH M7, recommend the use of two complementary (Q)SAR methods—one expert rule-based and one statistical-based—to assess the mutagenic potential of impurities. researchgate.netresearchgate.net This allows for a risk classification that guides further testing and control strategies.
Furthermore, advanced AI and machine learning algorithms are being developed to predict the outcomes of chemical reactions, including the formation of minor by-products and impurities. openreview.netpharmtech.com By inputting the reactants, reagents, and conditions for the synthesis of Fingolimod, these tools can predict a range of possible impurities, including Impurity 12. openreview.net This predictive capability enables chemists to proactively modify synthetic routes to avoid the formation of undesirable compounds. openreview.net This approach accelerates process development and helps build a more thorough risk assessment by systematically anticipating and tracking impurities that may arise from starting materials or propagate through multiple synthetic steps. openreview.net
Table 4: Functions of In Silico Tools in Impurity Analysis
| Tool/Approach | Function | Relevance to this compound |
|---|---|---|
| (Q)SAR Models | Predicts the toxicological properties (e.g., mutagenicity, carcinogenicity) of a chemical based on its structure. researchgate.net | Assesses the potential genotoxic risk of Impurity 12 to determine appropriate control limits and qualification requirements per ICH M7 guidelines. nih.govresearchgate.net |
| Expert Rule-Based Systems | Use predefined structural alerts and toxicological knowledge to identify potentially reactive or toxic functional groups within a molecule. researchgate.net | Screens the structure of Impurity 12 for any known structural alerts associated with mutagenicity. |
| Statistical-Based Systems | Employ statistical models trained on large datasets of known toxicological data to predict the activity of a new compound. researchgate.net | Provides a statistical probability of Impurity 12 being mutagenic based on comparisons to similar chemical structures. |
| AI-Assisted Reaction Prediction | Uses machine learning to predict the products and by-products of chemical reactions. openreview.netpharmtech.com | Predicts the likelihood of this compound forming during the synthesis of Fingolimod, enabling proactive process optimization to minimize its presence. openreview.net |
Future Research Directions in Fingolimod Impurity Studies
Exploration of Novel Impurity Species and Their Formation Pathways
The manufacturing process for fingolimod (B1672674) is a multi-step chemical synthesis where the potential for impurity formation is significant. nih.gov Different synthetic strategies can introduce various process-related impurities depending on the starting materials, intermediates, and reaction conditions employed. researchgate.net While pharmacopoeial methods have established tests for known impurities, such as those listed in the European and United States Pharmacopoeias, ongoing research continues to identify novel impurity species. nih.govresearchgate.net
A critical area of future research involves the systematic investigation of non-pharmacopoeial impurities that can arise from specific, often proprietary, synthetic routes. Researchers have reported the synthesis and isolation of numerous process-related impurities different from those officially listed, highlighting the need for comprehensive impurity profiling beyond standard requirements. nih.govresearchgate.net One study detailed the identification of eight such process-related impurities (FINI imp A-H) and elucidated their formation pathways. nih.gov Another study identified several impurities including heptyl and nonyl homologs, as well as various nitro- and PNP-intermediates. derpharmachemica.com The formation of these impurities is often linked to side reactions, such as the incomplete reduction of intermediates or the generation of regioisomers, which can be difficult to separate from the final active pharmaceutical ingredient (API). derpharmachemica.comgoogle.com
Forced degradation studies, where fingolimod is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that could form during storage. researchgate.net These studies have shown that fingolimod is particularly sensitive to basic stress conditions. jocpr.com Understanding the mechanistic pathways of both process-related and degradation-related impurities is paramount. researchgate.net This knowledge allows for the optimization of synthetic and purification steps to minimize or eliminate the formation of these undesirable compounds. daicelpharmastandards.com Future work will likely focus on even more subtle impurities, including those with potential genotoxic properties, which require rigorous control even at trace levels. nih.govnih.gov
Development of Ultra-Sensitive and Selective Analytical Methods
Ensuring the quality and safety of fingolimod relies heavily on the analytical methods used to detect, identify, and quantify impurities. numberanalytics.com As regulatory standards become more stringent, there is a continuous drive to develop analytical techniques with enhanced sensitivity, selectivity, and efficiency. biomedres.usnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling, with established methods described in pharmacopoeias for quantifying known organic impurities. researchgate.netbiomedres.ussepscience.com However, the future lies in more advanced chromatographic techniques. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and substantially shorter run times, which translates to reduced solvent consumption and faster analysis. researchgate.netjocpr.com Several UPLC methods have been developed for the separation and determination of fingolimod and its process-related and degradation impurities, proving to be more efficient and robust. nih.govresearchgate.net
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are becoming indispensable. biomedres.us Techniques like LC-MS, UPLC-MS, and particularly high-resolution mass spectrometry (HRMS) such as LC-Q-TOF-HRMS, provide the ability to detect and structurally elucidate impurities at trace and ultra-trace levels. biomedres.usapacsci.com These methods are crucial for identifying unknown impurities discovered during synthesis or stability studies. nih.govresearchgate.net
Other promising analytical frontiers include:
Supercritical Fluid Chromatography (SFC): An alternative separation technique that can offer different selectivity for complex impurity mixtures. apacsci.com
Capillary Electrophoresis: A technique with high separation efficiency, particularly useful for analyzing chiral impurities and biopharmaceuticals. biomedres.us
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated impurities. daicelpharmastandards.combiomedres.us
The goal of these advanced methods is not only to meet but to exceed regulatory requirements, such as the ICH guidelines which mandate the identification of impurities at levels of 0.1% and above. nih.gov The development of methods with limits of detection (LOD) in the parts-per-million (ppm) range is becoming the new standard. theanalyticalscientist.com
Table 1: Comparison of Analytical Techniques in Fingolimod Impurity Profiling
| Technique | Principle | Key Advantages | Application in Fingolimod Analysis |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Robust, well-established, versatile. biomedres.us | Routine quality control, quantification of known impurities. sepscience.com |
| UPLC | Uses smaller particle sizes (<2 µm) in columns, requiring higher pressure but yielding better performance. | Faster run times, higher resolution, increased sensitivity, less solvent use. jocpr.com | High-throughput screening, separation of complex impurity mixtures. researchgate.net |
| LC-MS | Combines the separation of HPLC/UPLC with the mass analysis of MS. | Provides molecular weight information, enabling identification of unknown compounds. biomedres.us | Identification of process-related and degradation impurities. researchgate.net |
| HRMS | A type of MS that provides highly accurate mass measurements. | Enables determination of elemental composition and confident identification of unknown structures. apacsci.com | Characterization of novel and trace-level impurities. |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for definitive characterization. biomedres.us | Structural elucidation of isolated and synthesized impurities. nih.govdaicelpharmastandards.com |
Integration of Computational Chemistry with Experimental Impurity Research
Computational chemistry, or in silico modeling, is emerging as a powerful predictive tool in pharmaceutical development, offering the ability to anticipate and understand impurity formation before or in parallel with experimental work. nih.govacs.org This integration represents a significant shift from a reactive to a proactive approach in impurity management.
The primary applications of in silico tools in this context include:
Prediction of Degradation Pathways: Software programs can predict the likely degradation products of a drug substance under various stress conditions (e.g., pH, temperature, oxidation). acs.orglhasalimited.org These programs use knowledge bases of chemical reactions to forecast how a molecule like fingolimod might break down, guiding the design of forced degradation studies and helping to identify unknown peaks in chromatograms. lhasalimited.org
Genotoxicity Prediction: A critical application is the early assessment of an impurity's potential to be genotoxic (damaging to DNA). nih.gov The ICH M7 guideline endorses the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies—one expert rule-based and one statistical-based—to evaluate this risk. nih.govnih.gov This allows for the prioritization of impurities for further toxicological testing and helps set appropriate control limits, which is especially important for potentially genotoxic impurities that may arise from starting materials or reagents used in fingolimod synthesis. nih.govfrontiersin.org
Understanding Formation Mechanisms: Computational models can provide insights into reaction energetics and pathways, helping chemists understand why certain impurities form. nih.gov For instance, Density Functional Theory (DFT) calculations can be used to analyze the crystal structure and hydrogen bonding patterns of fingolimod, which can influence its stability and reactivity. cambridge.org
By predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, researchers can flag impurities that may pose a higher risk, even if present in small amounts. frontiersin.org The continuous improvement and validation of these computational tools against experimental data are enhancing their predictive accuracy and making them an indispensable part of modern drug development. acs.orglhasalimited.org
Advanced Strategies for "Green Chemistry" Approaches to Impurity Control in Fingolimod Synthesis
The principles of green chemistry are increasingly influencing pharmaceutical manufacturing, aiming to design processes that are not only efficient but also environmentally sustainable. These strategies often have the dual benefit of minimizing waste and reducing the formation of impurities.
Future research in the green synthesis of fingolimod is focused on several key areas:
Atom Economy: Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Routes with high atom economy, such as certain hydroaminoalkylation reactions, are being explored as they inherently generate less waste and fewer byproducts. researchgate.net
Safer Solvents and Reagents: Replacing hazardous chemicals with safer alternatives. For example, research focuses on avoiding dangerous reagents like lithium aluminum hydride (LAH), which has been used in some fingolimod syntheses, and opting for cleaner reduction methods. nih.govmdpi.com
Biocatalysis: Utilizing enzymes as catalysts can offer significant advantages in terms of selectivity and reaction conditions (often aqueous environments at mild temperatures), which can prevent the formation of certain impurities. researchgate.net
Process Optimization: A safe, reproducible, and robust route for synthesis is a key goal. researchgate.net This includes strategies like the late-stage introduction of polar functional groups, which can reduce the formation of impurities associated with these groups in the final steps of the synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Fingolimod Impurity 12 in drug substances?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the primary method for impurity profiling. A validated USP method employs a Purospher® STAR RP-18 column (150 x 3.0 mm, 3 µm) with a 33-minute gradient elution. The mobile phase combines 0.1% phosphoric acid in water and acetonitrile, achieving baseline separation of Fingolimod and its impurities. System suitability criteria include resolution ≥2.0 between critical pairs and reproducibility with %RSD <2.0 for retention times .
Q. How is this compound structurally characterized, and what are its key physicochemical properties?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques (NMR, HRMS) and chromatographic retention behavior. For example, this compound (CAS 1242271-27-7) is identified as a palmitate amide derivative, confirmed via mass spectral fragmentation patterns and comparison with reference standards. Physicochemical properties, such as logP and solubility, are predicted using computational tools (e.g., ACD/Labs) and validated experimentally via shake-flask methods .
Q. What synthetic pathways are most likely to generate this compound during drug manufacturing?
- Methodological Answer : Impurity 12 arises from incomplete ester hydrolysis or side reactions during the synthesis of Fingolimod hydrochloride. Process-related impurities are traced using reaction monitoring via in-situ FTIR or LC-MS. Forced degradation studies (acid/base hydrolysis, oxidative stress) under ICH Q1A guidelines help identify conditions favoring impurity formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification between HPLC and LC-MS/MS methods?
- Methodological Answer : Cross-validation using orthogonal techniques is critical. For example, discrepancies may arise due to ion suppression in LC-MS/MS or UV detector limitations in HPLC. A tiered approach includes:
- Calibrating both methods with certified reference standards.
- Assessing matrix effects via post-column infusion in LC-MS/MS.
- Applying statistical tools (Bland-Altman plots) to evaluate bias .
Q. What stability-indicating assays are suitable for tracking this compound under long-term storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling are conducted. A stability-indicating HPLC method monitors impurity growth while ensuring specificity via peak purity index (≥990) using diode-array detection. Degradation kinetics are modeled using Arrhenius equations to predict shelf-life .
Q. How does this compound interact with sphingosine-1-phosphate receptors (S1PRs), and what are the implications for drug safety?
- Methodological Answer : In vitro receptor binding assays (e.g., competitive ELISA or SPR) assess Impurity 12’s affinity for S1PR subtypes. Pharmacodynamic studies in murine models of experimental autoimmune encephalomyelitis (EAE) evaluate its potential to antagonize Fingolimod’s therapeutic effects. Results are compared to Fingolimod’s active metabolite (fingolimod-phosphate) to determine toxicity thresholds .
Q. What strategies mitigate batch-to-batch variability in Impurity 12 levels during scale-up production?
- Methodological Answer : Quality-by-Design (QbD) principles are applied:
- Critical process parameters (CPPs) like reaction temperature and pH are optimized via DoE (Design of Experiments).
- Real-time PAT (Process Analytical Technology) tools, such as Raman spectroscopy, monitor intermediate stages.
- Multivariate analysis (e.g., PCA) correlates CPPs with impurity profiles .
Data Contradiction & Reproducibility
Q. How should researchers address conflicting data on Impurity 12’s cytotoxicity across different cell lines?
- Methodological Answer : Standardize assay conditions per OECD/ICH guidelines:
- Use identical cell lines (e.g., HepG2 for hepatotoxicity) and passage numbers.
- Control for variables like serum concentration and incubation time.
- Validate findings via orthogonal assays (e.g., MTT vs. LDH release) and meta-analysis of published datasets .
Q. Why do impurity recovery rates differ between compendial (USP) and in-house HPLC methods?
- Methodological Answer : Differences stem from column lot variability, mobile phase preparation, or detection wavelength. Harmonization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
